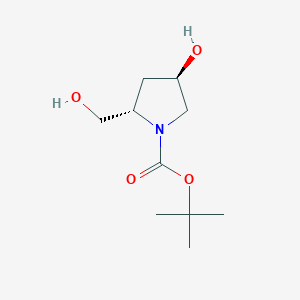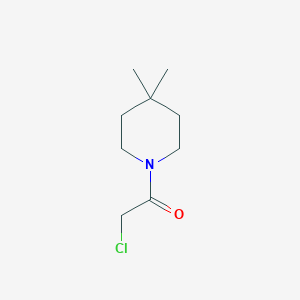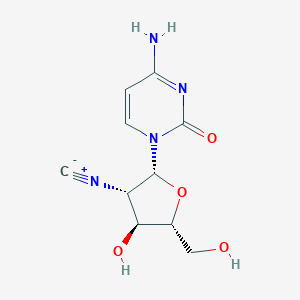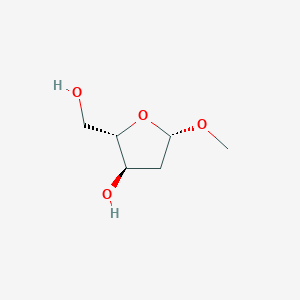![molecular formula C15H25KO6 B117407 Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate CAS No. 143239-19-4](/img/structure/B117407.png)
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, commonly known as KD-025, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), which plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and survival.
Mécanisme D'action
KD-025 works by selectively inhibiting the activity of Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which is a key regulator of actin cytoskeleton dynamics and cell migration. By inhibiting Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, KD-025 reduces the contractility of cells and prevents their migration, proliferation, and survival. This mechanism of action has been extensively studied and validated in preclinical models.
Biochemical and Physiological Effects:
KD-025 has several biochemical and physiological effects that have been studied in preclinical models. It reduces the activation of hepatic stellate cells, which are responsible for the development of liver fibrosis. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, KD-025 inhibits the growth and metastasis of cancer cells by reducing their migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
KD-025 has several advantages for lab experiments, including its high potency and selectivity for Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which allows for precise modulation of the target pathway. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several future directions for the study of KD-025. One potential area of research is the development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability. Another area of research is the identification of new disease indications for KD-025, such as autoimmune diseases or neurodegenerative disorders. Additionally, further studies are needed to better understand the long-term safety and efficacy of KD-025 in humans.
Méthodes De Synthèse
KD-025 can be synthesized using a multi-step process involving the reaction of several chemical intermediates. The synthesis method has been optimized and improved over time to increase the yield and purity of the final product. However, the details of the synthesis method are beyond the scope of this paper.
Applications De Recherche Scientifique
KD-025 has been extensively studied for its potential therapeutic applications in various disease conditions, including fibrosis, inflammation, and cancer. In preclinical studies, KD-025 has shown promising results in reducing fibrosis in multiple organs, including the liver, lung, and kidney. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, KD-025 has been shown to have anti-cancer effects by inhibiting the growth and metastasis of cancer cells.
Propriétés
Numéro CAS |
143239-19-4 |
|---|---|
Nom du produit |
Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
Formule moléculaire |
C15H25KO6 |
Poids moléculaire |
340.45 g/mol |
Nom IUPAC |
potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |
InChI |
InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
VZTXSZYXOOGWAN-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
SMILES |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
SMILES canonique |
CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
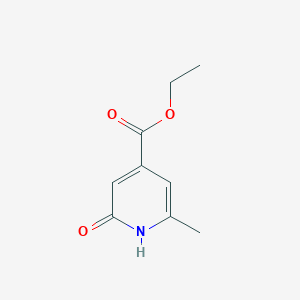
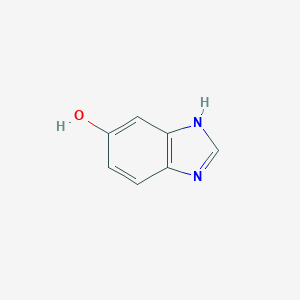
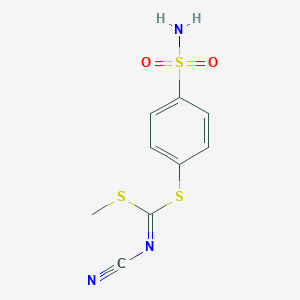
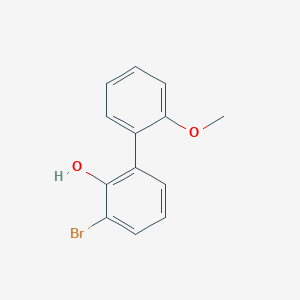
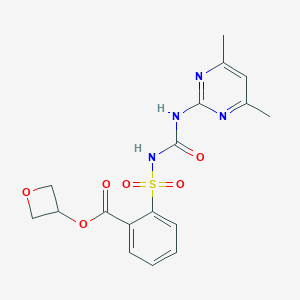
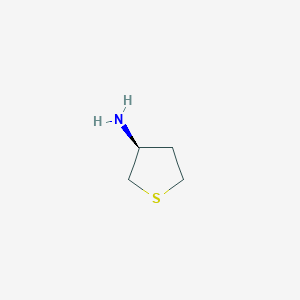
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
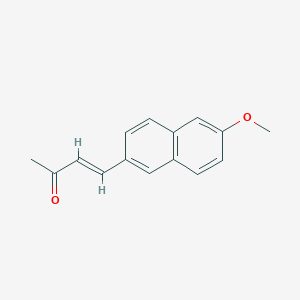
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
